molecular formula C8H12N2O B13158019 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13158019
M. Wt: 152.19 g/mol
InChI Key: WKFCIAVGFNKGSR-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one can be synthesized through various methods. One common approach involves the hydrogenation of naphthyridine derivatives under specific conditions. For example, the hydrogenation of 2-naphthol can yield the desired compound .

Industrial Production Methods

Industrial production methods for 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one typically involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum on carbon to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Biological Activity

3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for a variety of pharmacological effects. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 210539-03-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors influencing signal transduction.
  • DNA Interaction : Some studies suggest potential intercalation with DNA, affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds related to naphthyridines have shown effectiveness against various bacterial strains. A study found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .

Anticancer Activity

The anticancer potential of naphthyridine derivatives is well-documented:

  • Cell Line Studies : In vitro studies demonstrated that certain naphthyridine derivatives induced apoptosis in cancer cell lines such as HeLa and A549. The IC50_{50} values for these compounds ranged from 10.47 to 15.03 μg/mL .
  • Mechanistic Insights : The mechanism involves the activation of apoptotic pathways and cell cycle arrest at specific phases (G0/G1 and G2) .

Anti-inflammatory Effects

Naphthyridine derivatives have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Compounds have shown to reduce levels of TNF-α and IL-1β in experimental models of inflammation .

Study on Anticancer Effects

A notable study investigated the effects of a related naphthyridine compound on human leukemia cells. The results indicated:

  • Apoptosis Induction : The compound activated caspases leading to programmed cell death.
  • Cell Cycle Arrest : Significant arrest was observed at G0/G1 phase at concentrations as low as 7 μM .

Study on Antimicrobial Activity

Another research focused on evaluating the antimicrobial properties against fungal pathogens:

CompoundTarget PathogenInhibition Rate (%)
10-hydroxycanthin-6-oneFusarium graminearum74.5
Fusarium solani57.9

These findings highlight the potential application of naphthyridine derivatives in treating infections caused by resistant strains .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11)

InChI Key

WKFCIAVGFNKGSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1CNCC2

Origin of Product

United States

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